molecular formula C18H12BrF2NO2 B278370 5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide

5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide

Cat. No. B278370
M. Wt: 392.2 g/mol
InChI Key: NMCWVHMMLVAFCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide, also known as BDF-589, is a novel anticancer agent that has gained attention in recent years due to its potential as a therapeutic agent for various types of cancer. BDF-589 is a synthetic compound that belongs to the class of naphthoquinone derivatives.

Mechanism of Action

5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide exerts its anticancer effects by targeting multiple signaling pathways involved in cancer progression. It inhibits the activity of the transcription factor nuclear factor-kappa B (NF-κB), which is involved in the regulation of cell survival, proliferation, and inflammation. 5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide also inhibits the activity of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and metabolism. Additionally, 5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide induces the expression of the tumor suppressor protein p53, which plays a crucial role in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. It also inhibits the expression of anti-apoptotic proteins such as Bcl-2 and survivin, while promoting the expression of pro-apoptotic proteins such as Bax and caspases. Furthermore, 5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide has been found to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide in lab experiments is its potent anticancer activity, which makes it a valuable tool for studying cancer biology and developing new cancer therapies. However, the use of 5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide in lab experiments is limited by its low solubility in water, which can affect its bioavailability and pharmacokinetics. Moreover, 5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide has been found to induce cytotoxicity in normal cells at high doses, which may limit its clinical application.

Future Directions

Future research on 5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide should focus on improving its pharmacokinetic properties and reducing its toxicity to normal cells. Moreover, the combination of 5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide with other anticancer agents should be explored to enhance its therapeutic efficacy. Additionally, the molecular mechanisms underlying the anticancer effects of 5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide should be further elucidated to identify new targets for cancer therapy.
Conclusion:
In conclusion, 5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide is a promising anticancer agent that has shown potent anticancer activity in various cancer cell lines. Its mechanism of action involves the inhibition of multiple signaling pathways involved in cancer progression. 5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide has the potential to be used as a therapeutic agent for various types of cancer, either alone or in combination with other anticancer agents. Further research is needed to fully understand the molecular mechanisms underlying its anticancer effects and to improve its pharmacokinetic properties.

Synthesis Methods

The synthesis of 5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide involves the reaction of 5-bromo-1-naphthoic acid with 2-(difluoromethoxy)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is purified by column chromatography to obtain pure 5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide.

Scientific Research Applications

5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. 5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor angiogenesis. Moreover, 5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide has been found to sensitize cancer cells to radiation therapy and chemotherapy, making it a potential adjuvant therapy for cancer treatment.

properties

Product Name

5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide

Molecular Formula

C18H12BrF2NO2

Molecular Weight

392.2 g/mol

IUPAC Name

5-bromo-N-[2-(difluoromethoxy)phenyl]naphthalene-1-carboxamide

InChI

InChI=1S/C18H12BrF2NO2/c19-14-8-4-5-11-12(14)6-3-7-13(11)17(23)22-15-9-1-2-10-16(15)24-18(20)21/h1-10,18H,(H,22,23)

InChI Key

NMCWVHMMLVAFCH-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Br)OC(F)F

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Br)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.